5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and a methoxybenzylidene moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Introduction of the Chlorobenzyl Group: The pyrazole intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.
Formation of the Carbohydrazide: The resulting compound is further reacted with hydrazine hydrate to form the carbohydrazide moiety.
Condensation with Methoxybenzaldehyde: Finally, the carbohydrazide is condensed with 3-methoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted products with new functional groups replacing the chlorobenzyl moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical reactions.
Interact with Receptors: Bind to cellular receptors, leading to changes in cell signaling and function.
Modulate Gene Expression: Influence the expression of specific genes, resulting in altered protein synthesis and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- 5-(4-((2-Chlorobenzyl)oxy)-3-methoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- 5-(4-((2-Chlorobenzyl)oxy)-3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
Uniqueness
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl and methoxybenzylidene moieties enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
634897-54-4 |
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Molecular Formula |
C25H21ClN4O3 |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O3/c1-32-21-7-4-5-17(13-21)15-27-30-25(31)24-14-23(28-29-24)18-9-11-20(12-10-18)33-16-19-6-2-3-8-22(19)26/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |
InChI Key |
ZEAKGFNIYZSEIS-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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